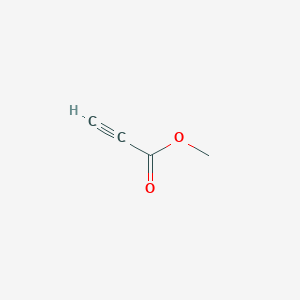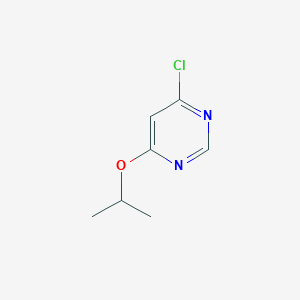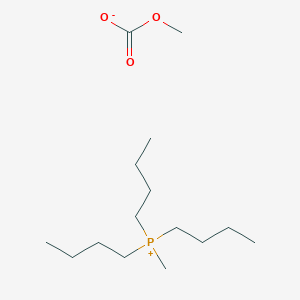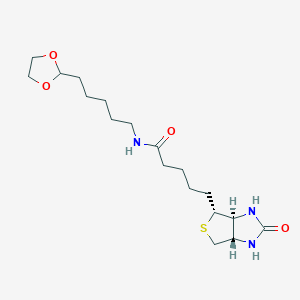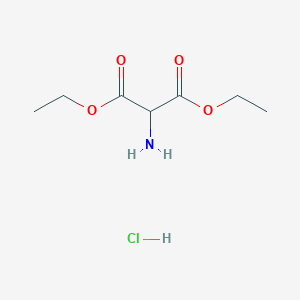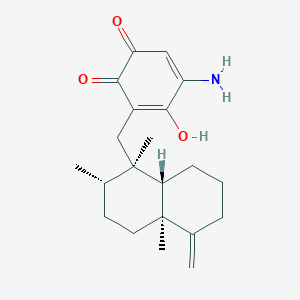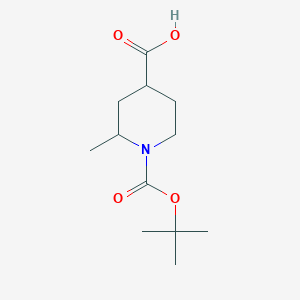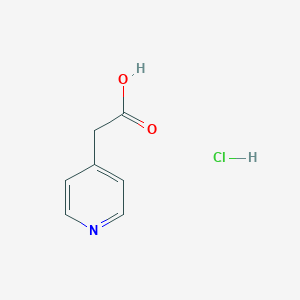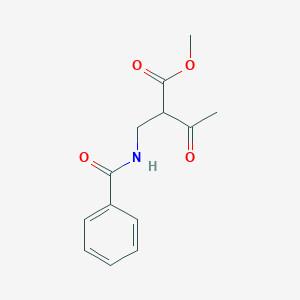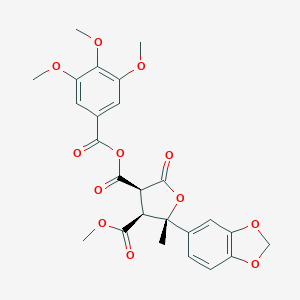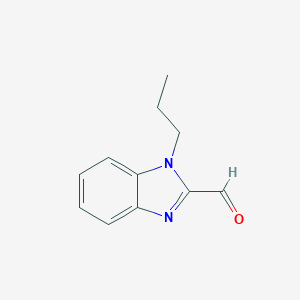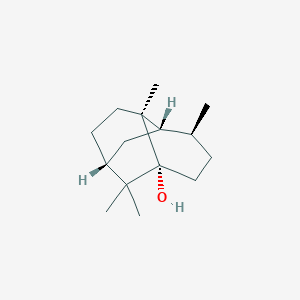
Carbobenzoxyphenylalanylarginyldiazomethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbobenzoxyphenylalanylarginyldiazomethane (CBZ-Phe-Arg-diazomethane) is a chemical compound that has been widely used in scientific research as a protease inhibitor. It is a diazomethane derivative of the peptide substrate Phe-Arg, which has been shown to selectively inhibit serine proteases, such as trypsin and chymotrypsin, as well as cysteine proteases, such as papain and cathepsin B.
Mechanism of Action
CBZ-Phe-Arg-diazomethane inhibits proteases by irreversibly binding to the active site of the enzyme. The diazomethane group of CBZ-Phe-Arg-diazomethane reacts with the active site serine or cysteine residue of the protease, forming a covalent bond. This covalent bond prevents the protease from carrying out its normal function, leading to its inhibition.
Biochemical and Physiological Effects:
CBZ-Phe-Arg-diazomethane has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit blood coagulation, reduce inflammation, and inhibit cancer cell growth. CBZ-Phe-Arg-diazomethane has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of CBZ-Phe-Arg-diazomethane is its selectivity for serine and cysteine proteases. This selectivity allows researchers to study the function of these enzymes in biological systems with a high degree of specificity. Another advantage is its irreversibility, which allows researchers to study the long-term effects of protease inhibition.
One limitation of CBZ-Phe-Arg-diazomethane is its potential toxicity. Diazomethane is a highly reactive and potentially toxic compound, which can pose a hazard to researchers if not handled properly. Another limitation is its irreversibility, which can make it difficult to study the effects of protease inhibition on the recovery of enzyme function.
Future Directions
There are many future directions for the use of CBZ-Phe-Arg-diazomethane in scientific research. One direction is the development of new protease inhibitors with improved selectivity and reversibility. Another direction is the use of CBZ-Phe-Arg-diazomethane in the development of new cancer therapies. CBZ-Phe-Arg-diazomethane has been shown to induce apoptosis in cancer cells, which makes it a promising candidate for the development of new cancer drugs. Finally, the use of CBZ-Phe-Arg-diazomethane in the study of protease function in biological systems will continue to be an important area of research.
Synthesis Methods
CBZ-Phe-Arg-diazomethane is synthesized by reacting CBZ-Phe-Arg with diazomethane. CBZ-Phe-Arg is first protected with a carbobenzoxy group to prevent unwanted reactions during the synthesis. Then, diazomethane is added to the mixture, which results in the formation of CBZ-Phe-Arg-diazomethane. The synthesis of CBZ-Phe-Arg-diazomethane is a straightforward process that can be easily carried out in the lab.
Scientific Research Applications
CBZ-Phe-Arg-diazomethane has been extensively used as a protease inhibitor in scientific research. It has been used to study the role of proteases in various biological processes, such as blood coagulation, inflammation, and cancer progression. CBZ-Phe-Arg-diazomethane has been shown to selectively inhibit serine proteases and cysteine proteases, which makes it a valuable tool for studying the function of these enzymes in biological systems.
properties
CAS RN |
113823-66-8 |
|---|---|
Product Name |
Carbobenzoxyphenylalanylarginyldiazomethane |
Molecular Formula |
C24H29N7O4 |
Molecular Weight |
479.5 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(3S)-6-(diaminomethylideneamino)-1-diazo-2-oxohexan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C24H29N7O4/c25-23(26)28-13-7-12-19(21(32)15-29-27)30-22(33)20(14-17-8-3-1-4-9-17)31-24(34)35-16-18-10-5-2-6-11-18/h1-6,8-11,15,19-20H,7,12-14,16H2,(H,30,33)(H,31,34)(H4,25,26,28)/t19-,20-/m0/s1 |
InChI Key |
JMZGFZVDYYMNMH-BODALNOCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)/C(=C/[N+]#N)/[O-])NC(=O)OCC2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)C=[N+]=[N-])NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)C=[N+]=[N-])NC(=O)OCC2=CC=CC=C2 |
synonyms |
enzyloxycarbonylphenylalanylarginyldiazomethane carbobenzoxyphenylalanylarginyldiazomethane Cbz-Phe-Arg-CHN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



